molecular formula C7H5ClN2O4 B2888820 Methyl 6-chloro-4-nitronicotinate CAS No. 1805240-60-1

Methyl 6-chloro-4-nitronicotinate

Cat. No.: B2888820
CAS No.: 1805240-60-1
M. Wt: 216.58
InChI Key: RYZFRSGPJAKWFB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-nitronicotinate is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of nicotinic acid and features a nitro group at the 4-position and a chlorine atom at the 6-position on the pyridine ring. This compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-4-nitronicotinate can be synthesized through several methods. One common synthetic route involves the nitration of methyl 6-chloronicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-4-nitronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-chloro-4-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-14-7(11)4-3-9-6(8)2-5(4)10(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZFRSGPJAKWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805240-60-1
Record name methyl 6-chloro-4-nitropyridine-3-carboxylate
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